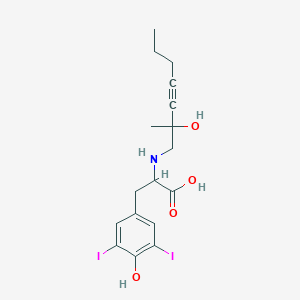![molecular formula C20H23F2N3O B4961316 N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B4961316.png)
N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea, also known as compound 1, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea-based kinase inhibitors and has been shown to exhibit potent inhibitory activity against several protein kinases, including c-Met, Axl, and Tyro3.
Mécanisme D'action
Compound 1 exerts its biological activity by inhibiting several protein kinases, including c-Met, Axl, and Tyro3. These kinases are known to play important roles in cancer progression, inflammation, and fibrosis. By inhibiting these kinases, N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea 1 can block several signaling pathways that are involved in these diseases, leading to the inhibition of cell proliferation, migration, and invasion.
Biochemical and Physiological Effects
Compound 1 has been shown to exhibit several biochemical and physiological effects in preclinical studies. In cancer cells, this N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Additionally, N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea 1 can inhibit cancer cell migration and invasion, which are important steps in cancer metastasis. In animal models of fibrosis, N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea 1 can reduce collagen deposition and fibrotic tissue formation, leading to the improvement of organ function.
Avantages Et Limitations Des Expériences En Laboratoire
Compound 1 has several advantages for lab experiments, including its high potency and selectivity against several protein kinases. Additionally, this N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of this N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea is its poor solubility, which can make it difficult to use in some experimental settings.
Orientations Futures
There are several future directions for the study of N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea 1. One potential application of this N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea is in the treatment of cancer, where it could be used as a single agent or in combination with other drugs. Additionally, N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea 1 could be studied for its potential therapeutic applications in other diseases, such as inflammation and fibrosis. Furthermore, the development of more potent and selective analogs of N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea 1 could lead to the discovery of new drugs with improved therapeutic efficacy.
Méthodes De Synthèse
The synthesis of N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea 1 involves the reaction of 4-fluorobenzylamine with 1,4-bis(chloroformyl)butane to form the intermediate 1-(4-fluorobenzyl)-4-(chloroformyl)piperidine. This intermediate is then reacted with 4-fluoroaniline in the presence of a base to form the final product, N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and fibrosis. In preclinical studies, this N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea has been shown to exhibit potent anti-tumor activity against several cancer cell lines, including lung, breast, and colon cancer. Additionally, N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea 1 has been shown to exhibit anti-inflammatory and anti-fibrotic effects in animal models of lung and liver fibrosis.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O/c21-17-3-1-16(2-4-17)14-25-11-9-15(10-12-25)13-23-20(26)24-19-7-5-18(22)6-8-19/h1-8,15H,9-14H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAAQLHUZCUIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-({1-[(4-fluorophenyl)methyl]piperidin-4-YL}methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-morpholinyl)propyl]-4-nitro-2-(trifluoromethyl)aniline](/img/structure/B4961238.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-methyl-2-pyridinyl)butanamide](/img/structure/B4961244.png)
![N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4961252.png)

![1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}azepane](/img/structure/B4961260.png)

![3-[5-(1,1-dimethylpropyl)-2-oxocyclohexyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4961290.png)
![N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B4961300.png)


![1'-[(5-methyl-2-furyl)methyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4961335.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate](/img/structure/B4961338.png)
![4-({[5-(4-chlorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4961340.png)